Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is often associated with its use as an impurity in the synthesis of pharmaceuticals, particularly in the production of Rosuvastatin, a cholesterol-lowering medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The key steps typically involve:
Formation of the Pyrimidine Ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Functionalization: Introduction of the fluorophenyl group, methyl(methylsulfonyl)amino group, and other substituents through various organic reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylsulfonyl groups.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: A cholesterol-lowering medication with a similar pyrimidine structure.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, which exhibit similar chemical properties.
Methylsulfonyl Amino Compounds: Compounds with the methylsulfonyl amino group, known for their biological activity
Uniqueness
Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is unique due to its specific combination of functional groups and its role as an impurity in pharmaceutical synthesis. This combination of features makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25FN3NaO6S |
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Molecular Weight |
501.5 g/mol |
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1 |
InChI Key |
BWAYYPMZFQZZHA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
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